3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
The compound interacts with its target by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of the bacterial cell wall . This interaction results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Result of Action
The compound exhibits a broad spectrum of activities, including antibacterial , antifungal , antitubercular , antiprotozoal , anticancer , and anti-inflammatory activity . Its antibacterial activity against both Gram-positive and Gram-negative bacteria has been found to be comparable to control drugs such as amoxicillin, gentamycin, and streptomycin .
Properties
IUPAC Name |
3-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11-4-2-3-5-13(11)22-9-14(19)17-6-12(7-17)8-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABOOOFBDLODTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.